ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the bromination of an indole precursor The reaction conditions often include the use of bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetoneIndustrial production methods may employ flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bromine, NBS, acetic anhydride, and various catalysts.
Scientific Research Applications
ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s brominated structure makes it a useful probe in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE exerts its effects involves interactions with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The acetyl group can also participate in acetylation reactions, influencing gene expression and protein function. The compound’s indole core allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other brominated indoles and acetylated derivatives. For example:
ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(METHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
ETHYL 6-CHLORO-1-(2-CHLOROETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE:
ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H20Br2N2O4 |
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Molecular Weight |
476.2 g/mol |
IUPAC Name |
ethyl 2-(acetamidomethyl)-6-bromo-1-(2-bromoethyl)-5-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C17H20Br2N2O4/c1-4-25-17(23)16-11-7-15(24-3)12(19)8-13(11)21(6-5-18)14(16)9-20-10(2)22/h7-8H,4-6,9H2,1-3H3,(H,20,22) |
InChI Key |
KIVMXZWOAAREBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CCBr)CNC(=O)C |
Origin of Product |
United States |
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